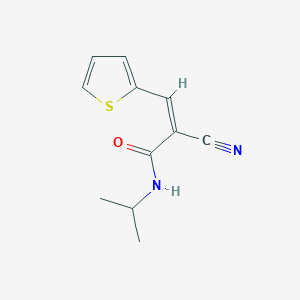![molecular formula C23H26N2O3 B2650900 6-Ethyl-4-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]chromen-2-one CAS No. 902034-05-3](/img/structure/B2650900.png)
6-Ethyl-4-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]chromen-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound appears to contain a chromen-2-one core, which is a common structure in many bioactive compounds . It also contains a piperazine ring, which is a common structural motif found in pharmaceuticals due to its ability to positively modulate the pharmacokinetic properties of a drug substance .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as High-Resolution Mass Spectrometry (HRMS), Infrared Spectroscopy (IR), and Nuclear Magnetic Resonance (NMR) spectroscopy .Aplicaciones Científicas De Investigación
Radioligand Application in PET Studies
The compound's structural analogs, notably those with modifications on the piperazine and methoxyphenyl groups, have been extensively studied for their potential as radioligands in PET studies. These studies aim to visualize and quantify the distribution of certain receptors in the human brain, offering insights into various psychiatric and neurological disorders.
Understanding 5-HT1A Receptor Distribution : Analog compounds, such as WAY-100635, have been labeled with carbon-11 to study the 5-HT1A receptors in the living human brain via PET. These studies offer exquisite delineation of 5-HT1A receptors, providing a foundation for understanding receptor distribution in relation to psychiatric and neurological disorders (Pike et al., 1996). Another study utilizing [O-methyl-11C]WAY-100635 demonstrated its rapid metabolism into more polar compounds, emphasizing the need for understanding the metabolic pathways of such radioligands to enhance PET imaging accuracy (Osman et al., 1996).
Metabolism and Pharmacokinetics : Research has indicated that analogs of the compound are highly metabolized, with studies identifying various metabolites in human urine. Understanding these metabolic pathways is crucial for developing more effective and specific radioligands for PET imaging (Balani et al., 1995).
Pharmacological Studies
The compound and its analogs have been studied for their pharmacological effects, particularly in the context of receptor binding and the potential for treating various diseases.
Receptor Binding and Drug Development : Studies involving similar compounds have explored their binding potential to specific receptors, such as the 5-HT1A receptor, highlighting their potential in drug development for treating anxiety, depression, and other disorders (Rabiner et al., 2002).
Exploring New Psychoactive Substances : Research into the prevalence and effects of new psychoactive substances, including various piperazines, sheds light on changing patterns of drug use and emphasizes the need for including such compounds in screening procedures for clinical and forensic toxicology (Rust et al., 2012).
Propiedades
IUPAC Name |
6-ethyl-4-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O3/c1-3-17-8-9-21-19(14-17)18(15-23(26)28-21)16-24-10-12-25(13-11-24)20-6-4-5-7-22(20)27-2/h4-9,14-15H,3,10-13,16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSSRPVKMWCMFPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)OC(=O)C=C2CN3CCN(CC3)C4=CC=CC=C4OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Ethyl-4-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]chromen-2-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

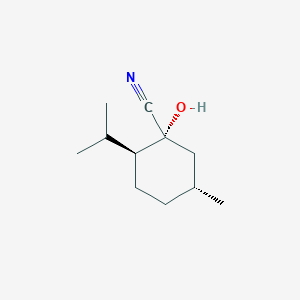
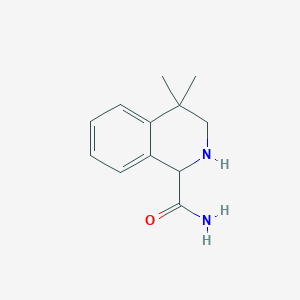

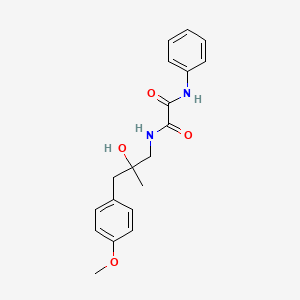
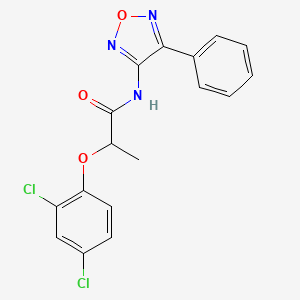
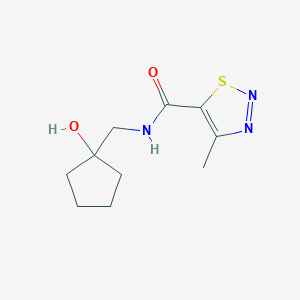
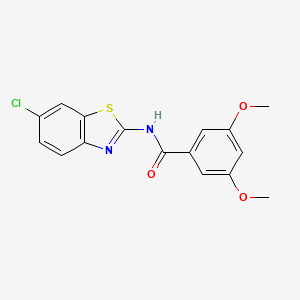
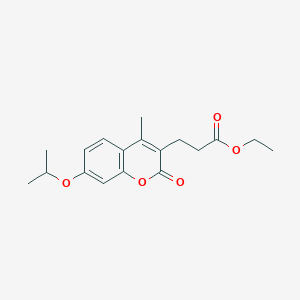
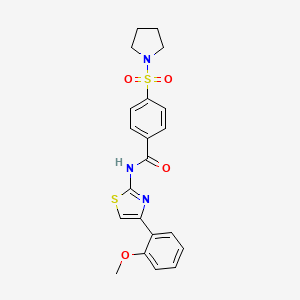
![5-((2,5-dimethylbenzyl)thio)-7-(furan-2-yl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2650835.png)
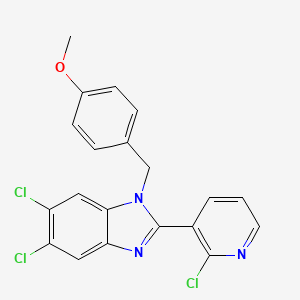
amine](/img/structure/B2650837.png)
![3-(3-Chlorophenyl)-8-((2,4-difluorophenyl)sulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2650838.png)
